Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate
Brand Name: Vulcanchem
CAS No.: 2404734-41-2
VCID: VC11664273
InChI: InChI=1S/C16H14BrClO3/c1-2-20-16(19)14-12(17)8-9-13(15(14)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
SMILES: CCOC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br
Molecular Formula: C16H14BrClO3
Molecular Weight: 369.6 g/mol

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate

CAS No.: 2404734-41-2

Cat. No.: VC11664273

Molecular Formula: C16H14BrClO3

Molecular Weight: 369.6 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate - 2404734-41-2

Specification

CAS No. 2404734-41-2
Molecular Formula C16H14BrClO3
Molecular Weight 369.6 g/mol
IUPAC Name ethyl 6-bromo-2-chloro-3-phenylmethoxybenzoate
Standard InChI InChI=1S/C16H14BrClO3/c1-2-20-16(19)14-12(17)8-9-13(15(14)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Standard InChI Key DVNORNJAKVWTOI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br
Canonical SMILES CCOC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br

Introduction

Chemical Identity and Structural Features

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate (C₁₆H₁₃BrClO₃) belongs to the class of substituted benzoates, characterized by a benzene ring functionalized with bromine, chlorine, a benzyloxy group, and an ethyl ester. Key identifiers include:

Molecular Formula and Weight

  • Molecular Formula: C₁₆H₁₃BrClO₃

  • Molecular Weight: 384.64 g/mol (calculated from atomic masses)

  • SMILES: CCOC(=O)C1=C(Cl)C(=C(C=C1)Br)OCC2=CC=CC=C2

Structural Analysis

The benzene ring features three substituents:

  • Bromine at position 6: Enhances electrophilic substitution reactivity.

  • Chlorine at position 2: Stabilizes the ring through electron withdrawal.

  • Benzyloxy group at position 3: Introduces steric bulk and potential for further functionalization .

Synthesis and Reaction Pathways

While no direct synthesis protocols exist for ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate, analogous methods from patents and chemical databases suggest feasible routes:

Key Synthetic Steps (Inferred from Analogous Compounds)

  • Benzyloxy Introduction:

    • React ethyl 3-hydroxy-6-bromo-2-chlorobenzoate with benzyl bromide under basic conditions (e.g., K₂CO₃) in acetone .

    • Reaction:

      3-OH-C6H2(Br)(Cl)COOEt+BnBrBase3-BnO-C6H2(Br)(Cl)COOEt\text{3-OH-C}_6\text{H}_2(\text{Br})(\text{Cl})\text{COOEt} + \text{BnBr} \xrightarrow{\text{Base}} \text{3-BnO-C}_6\text{H}_2(\text{Br})(\text{Cl})\text{COOEt}
  • Esterification:

    • Acid-catalyzed esterification of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid with ethanol .

Patent-Derived Optimization

A patent (CN102850269A) detailing the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline highlights the use of phosphorus oxychloride (POCl₃) and DMF for chlorination . Adapting this methodology:

  • Chlorination: POCl₃/DMF facilitates Cl substitution at position 2.

  • Solvent Systems: Methylene chloride for extractions and column chromatography for purification .

Physicochemical Properties

Experimental Data (Derived from Analogs)

PropertyValueSource Compound
Melting Point~85–90°C (estimated)Ethyl 3-bromo-2-chlorobenzoate
Boiling PointNot reported
SolubilitySoluble in DCM, THF, acetone3-Benzyl-6-bromo-2-methoxyquinoline
Density~1.5 g/cm³Estimated

Spectroscopic Characteristics

  • IR: Peaks at 1720 cm⁻¹ (ester C=O), 1260 cm⁻¹ (C-O ester), and 680 cm⁻¹ (C-Br) .

  • NMR (¹H):

    • δ 1.35 (t, 3H, CH₂CH₃), δ 4.35 (q, 2H, OCH₂), δ 5.15 (s, 2H, OCH₂Ph), δ 7.2–7.8 (m, aromatic H) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

  • Antituberculosis Agents: Structural analogs like bedaquiline utilize bromo-chloro benzoates as precursors .

  • Anticancer Research: Halogenated aromatics are explored for kinase inhibition .

Material Science

  • Liquid Crystals: Benzyloxy groups enhance mesomorphic properties in display technologies .

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